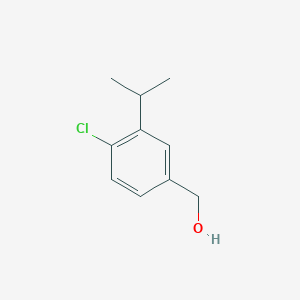

(4-Chloro-3-isopropylphenyl)methanol

Description

Contextualization within Aromatic Alcohol Chemistry Research

Aromatic alcohols are foundational to many areas of chemical research and industry. Their utility stems from the reactivity of the hydroxyl (-OH) group, which can participate in a variety of chemical transformations, and the influence of the aromatic ring and its substituents on this reactivity. researchgate.net The benzene (B151609) ring can be substituted with various functional groups, which in turn affects the alcohol's physical and chemical properties. researchgate.net Research in this field often focuses on the synthesis of these alcohols, their reactions, and their potential applications in areas ranging from medicinal chemistry to materials science. researchgate.netmdpi.com The study of substituted benzyl (B1604629) alcohols, a prominent subgroup of aromatic alcohols, is particularly active, with ongoing research into new synthetic methods and catalytic processes. researchgate.netorganic-chemistry.org

Significance and Scope of Academic Investigations on (4-Chloro-3-isopropylphenyl)methanol

Direct academic investigations specifically focused on (4-Chloro-3-isopropylphenyl)methanol are notably scarce in publicly available literature. However, its structural motifs—a chlorinated and isopropyl-substituted benzene ring attached to a methanol (B129727) group—place it at the intersection of several key research areas. The presence of a halogen atom and an alkyl group on the aromatic ring suggests potential for investigation into its unique electronic and steric effects on the reactivity of the benzylic alcohol.

Substituted benzyl alcohols are known to be valuable intermediates. For instance, related compounds are used in the synthesis of fragrances and have been explored for potential biological activities. researchgate.net Research on analogous compounds, such as 4-chlorobenzyl alcohol and (4-isopropylphenyl)methanol, provides a framework for understanding the potential research significance of (4-Chloro-3-isopropylphenyl)methanol. These investigations often explore reactions like oxidation to the corresponding aldehyde and esterification.

Evolution of Research Trajectories Pertaining to (4-Chloro-3-isopropylphenyl)methanol

Given the lack of direct research, one can infer the potential evolution of research on (4-Chloro-3-isopropylphenyl)methanol by examining trends in the broader field of substituted aromatic alcohols. Early research in this area often focused on fundamental synthesis and reactivity. Modern research has shifted towards more sophisticated applications, including:

Catalysis: The development of novel catalysts for the selective synthesis and transformation of substituted benzyl alcohols is a major trend. researchgate.net This includes the use of transition metal catalysts for reactions like cross-coupling and oxidation. mdpi.comresearchgate.net

Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic routes to and from aromatic alcohols, utilizing less hazardous reagents and reaction conditions.

Medicinal Chemistry: Substituted aromatic moieties are common in pharmaceuticals. Research could potentially explore the synthesis of derivatives of (4-Chloro-3-isopropylphenyl)methanol as potential bioactive molecules.

Materials Science: Aromatic alcohols can be used as building blocks for polymers and other materials. researchgate.net Future research might investigate the incorporation of (4-Chloro-3-isopropylphenyl)methanol into novel materials to tailor their properties.

Interactive Data Tables

Due to the limited availability of experimental data for (4-Chloro-3-isopropylphenyl)methanol, the following tables present data for structurally related compounds to provide an estimate of its properties.

Table 1: Physical Properties of Analogous Aromatic Alcohols

| Property | (4-Isopropylphenyl)methanol | 4-Chlorobenzyl alcohol |

| Molecular Formula | C₁₀H₁₄O | C₇H₇ClO |

| Molecular Weight | 150.22 g/mol | 142.58 g/mol |

| Boiling Point | 248 °C | 234 °C |

| Melting Point | 21 °C | 68-71 °C |

| Density | 0.9789 g/cm³ | 1.1104 g/cm³ (estimate) |

Data for (4-Isopropylphenyl)methanol sourced from researchgate.net. Data for 4-Chlorobenzyl alcohol sourced from.

Table 2: Research Findings on Reactions of Analogous Aromatic Alcohols

| Reaction Type | Reactant | Reagents and Conditions | Product | Research Focus | Source |

| Oxidation | 4-Chlorobenzyl alcohol | Hydrogen peroxide, Cobalt(II) complex | 4-Chlorobenzoic acid and ketones | Development of efficient oxidation methods. | |

| Acetylation | 4-Chlorobenzyl alcohol | Acetic acid, Ce(OTf)₄ (catalyst) | 4-Chlorobenzyl acetate | Synthesis of ester derivatives. | |

| Benzylation | 4-Chlorobenzyl alcohol | o-Xylene, HAuCl₄ or AuCl₃ (catalyst), 80 °C | Benzylated product | Gold-catalyzed C-H activation. | |

| Halogenation | Benzyl alcohol | NH₄Cl, [Bmim]PF₆ (ionic liquid), 150 °C | Benzyl chloride | Green chemistry approaches to halide synthesis. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUIOQFGUQUCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Isopropylphenyl Methanol

Novel Synthetic Routes for (4-Chloro-3-isopropylphenyl)methanol

The synthesis of (4-Chloro-3-isopropylphenyl)methanol and its related structures is increasingly benefiting from novel methodologies that offer greater efficiency, selectivity, and sustainability. These approaches range from biocatalytic methods to advanced organometallic catalysis.

Chemo-Enzymatic Synthesis Approaches for Analogues of (4-Chloro-3-isopropylphenyl)methanol

Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, are powerful tools for producing chiral molecules. For analogues of (4-Chloro-3-isopropylphenyl)methanol, enzymatic kinetic resolution (EKR) is a prominent strategy. rsc.org This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.comjocpr.com

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Candida rugosa are widely used due to their stability in organic solvents and broad substrate tolerance. mdpi.comresearchgate.net In a typical EKR of a racemic secondary alcohol like (4-Chloro-3-isopropylphenyl)methanol, the enzyme would catalyze the transesterification of one enantiomer (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate, yielding an enantiomerically enriched ester and the unreacted (S)-alcohol. rsc.orgnih.gov The efficiency of this resolution is quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity. mdpi.com This approach has been successfully applied to a wide variety of substituted aryl alcohols, demonstrating its potential for creating enantiopure analogues of the target compound. researchgate.netscielo.br

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Enzyme Source | Substrate Type | Acyl Donor | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Tertiary Benzyl (B1604629) Bicyclic Alcohols | Vinyl Butyrate | High conversion (44-45%) and excellent enantiomeric excess (96-99%) for the (R)-ester. scielo.brresearchgate.net |

| Pseudomonas fluorescens Lipase | 1-Aryl-3-chloropropan-1-ols | Vinyl Acetate | Production of enantiopure (S)-alcohols (99% ee) and (R)-acetates (99% ee). researchgate.net |

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of (4-Chloro-3-isopropylphenyl)methanol Precursors

The synthesis of the core structure of (4-Chloro-3-isopropylphenyl)methanol often relies on the construction of its precursor, 4-chloro-3-isopropylbenzaldehyde (B3096760) or a related benzoic acid derivative. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in forming the key carbon-carbon bonds. wikipedia.orgyoutube.com

The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organohalide. wikipedia.org To synthesize a precursor for (4-Chloro-3-isopropylphenyl)methanol, one could envision a coupling between 3-isopropylphenylboronic acid and 1,4-dichloro-2-formylbenzene (or a protected version), or a similar strategy. The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. youtube.comnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates, including those that are sterically hindered or electronically deactivated. organic-chemistry.org

Table 2: Typical Components for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). organic-chemistry.org |

| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity and selectivity. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species to facilitate transmetalation. organic-chemistry.org |

| Coupling Partners | Aryl/Vinyl Halides & Aryl/Vinyl Boronic Acids | The building blocks that are coupled to form the new C-C bond. wikipedia.org |

Green Chemistry Principles in the Synthesis of (4-Chloro-3-isopropylphenyl)methanol and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including substituted benzyl alcohols. Key aspects include the use of environmentally benign solvents, low-toxicity catalysts, and energy-efficient processes. youtube.com For the synthesis of (4-Chloro-3-isopropylphenyl)methanol and its derivatives, this can involve replacing traditional volatile organic compounds with greener alternatives like water or propylene (B89431) carbonate. nih.gov

Iron-catalyzed reactions are gaining attention as a sustainable alternative to those using more toxic or expensive heavy metals. nih.gov For instance, the etherification of benzyl alcohols has been achieved using simple iron salts like FeCl₃·6H₂O in propylene carbonate, a recyclable solvent. nih.gov Furthermore, photocatalytic methods that use visible light and molecular oxygen as a green oxidant offer a mild and efficient pathway for transformations like the oxidation of alcohols, avoiding harsh chemical oxidants. organic-chemistry.org Biocatalysis, as discussed in section 2.1.1, is itself a cornerstone of green chemistry, providing high selectivity under mild aqueous conditions.

One-Pot Multicomponent Reactions for Structural Scaffolds Related to (4-Chloro-3-isopropylphenyl)methanol

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. Benzyl alcohols, such as (4-Chloro-3-isopropylphenyl)methanol, can serve as key starting materials in MCRs. Often, the reaction involves an initial in situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then participates in subsequent condensation and cyclization steps. researchgate.net

For example, palladium catalysis has been used in the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones and 2-aryl quinazolinones from benzyl alcohols, isatoic anhydrides, and amines in water. researchgate.netresearchgate.net Similarly, iron-catalyzed MCRs of catechols, ammonium (B1175870) acetate, and benzyl alcohols can produce benzoxazole (B165842) derivatives. nih.gov These methods provide rapid access to diverse and complex heterocyclic scaffolds from simple, readily available precursors.

Table 3: Examples of Multicomponent Reactions Utilizing Benzyl Alcohols

| Reaction Product | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Isatoic Anhydrides, Amines, Benzyl Alcohols | Pd(II)/TPPMS with Cu(II) co-catalyst | One-pot, aerobic oxidation-cyclocondensation cascade in water. researchgate.net |

| Benzoxazoles | Catechols, Ammonium Acetate, Benzyl Alcohols | Fe(III)/DDQ | Uses an abundant and inexpensive iron catalyst system under air. nih.gov |

Functional Group Interconversions and Derivatization Strategies of (4-Chloro-3-isopropylphenyl)methanol

The hydroxyl group of (4-Chloro-3-isopropylphenyl)methanol is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups and the synthesis of a wide range of derivatives.

Selective Oxidation and Reduction Methodologies of (4-Chloro-3-isopropylphenyl)methanol and its Related Compounds

The interconversion between (4-Chloro-3-isopropylphenyl)methanol and its corresponding aldehyde, 4-chloro-3-isopropylbenzaldehyde, is a fundamental and crucial transformation.

Selective Oxidation: The selective oxidation of primary benzyl alcohols to aldehydes without over-oxidation to carboxylic acids is a significant challenge in organic synthesis. mdpi.com Modern methods focus on using catalytic amounts of reagents under mild conditions. Various catalytic systems have been developed, including those based on noble metals like palladium and ruthenium, as well as more sustainable options. nih.govnih.gov For example, Pd/g-C₃N₄ has been shown to be an effective catalyst for the solvent-free aerobic oxidation of benzyl alcohol. mdpi.com Iron-based systems, such as those using ferric nitrate, also demonstrate high conversion and selectivity for the aldehyde product. frontiersin.org A metal-free approach utilizes Eosin Y as an organophotocatalyst with molecular oxygen under visible light, offering a green alternative to metal-catalyzed oxidations. organic-chemistry.org The presence of an electron-withdrawing chloro group on the phenyl ring, as in (4-Chloro-3-isopropylphenyl)methanol, may result in slightly lower yields compared to electron-donating groups. frontiersin.org

Selective Reduction: The reverse reaction, the selective reduction of 4-chloro-3-isopropylbenzaldehyde to (4-Chloro-3-isopropylphenyl)methanol, is typically achieved with high efficiency using hydride reagents. The chemoselective reduction of the aldehyde in the presence of other reducible functional groups is a key consideration. While classic reagents like sodium borohydride (B1222165) (NaBH₄) are effective, modern synthetic chemistry often employs catalytic methods for greater control and sustainability. Catalytic transfer hydrogenation or hydrogenation using transition metal catalysts can achieve this transformation under mild conditions.

Table 4: Catalytic Systems for the Selective Oxidation of Benzyl Alcohols

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| Ferric Nitrate (Fe(NO₃)₃) | In situ generated HNO₂ | High conversion (>94%) and selectivity (>95%) under mild conditions. frontiersin.org |

| Co Single Atoms on N-doped Carbon (Co₁/NC) | O₂ | Excellent performance with >95% conversion and nearly 100% selectivity to the aldehyde. rsc.org |

| Pd-Zn/TiO₂ | O₂ (aerobic) | Solvent-free conditions; selectivity is enhanced by the presence of Zn. nih.gov |

| Eosin Y (Photocatalyst) | O₂ (aerobic) | Metal-free, green method using visible light irradiation. Good functional-group tolerance. organic-chemistry.org |

Halogenation and Substituent Modification on the (4-Chloro-3-isopropylphenyl)methanol Core

There is a lack of specific studies on the halogenation and further substituent modification of the (4-chloro-3-isopropylphenyl)methanol aromatic core. In general, electrophilic aromatic substitution reactions on substituted benzene (B151609) rings are governed by the directing effects of the existing substituents—in this case, the chloro, isopropyl, and hydroxymethyl groups. The interplay of these groups would determine the regioselectivity of any subsequent halogenation or other modifications. However, no specific research findings detailing these transformations for this compound have been identified.

Formation of Ethers and Esters from (4-Chloro-3-isopropylphenyl)methanol

The synthesis of ethers and esters from alcohols is a fundamental transformation in organic chemistry. Standard methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, or the Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, are commonly employed. libretexts.orglibretexts.orgmasterorganicchemistry.comnih.gov

For instance, the Williamson ether synthesis is a widely used method for preparing unsymmetrical ethers. masterorganicchemistry.com It proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide. masterorganicchemistry.com Another common method is the acid-catalyzed dehydration of alcohols, although this is more suitable for producing symmetrical ethers from primary alcohols at specific temperatures to avoid elimination reactions. libretexts.org

Esterification can be achieved through various methods, including the reaction of the alcohol with an acyl halide or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. researchgate.net Direct oxidative esterification of alcohols has also been explored under metal-free conditions using oxygen as the oxidant. nih.gov

While these general methodologies are applicable, specific examples with optimized reaction conditions, yields, and product characterization for the etherification and esterification of (4-chloro-3-isopropylphenyl)methanol are not described in the available literature.

Table 1: General Methods for Ether Synthesis from Alcohols

| Method | Reagents | Mechanism | Applicability |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | SN2 | General for unsymmetrical ethers; best with primary alkyl halides. libretexts.orgmasterorganicchemistry.com |

| Acid-Catalyzed Dehydration | Alcohol, Strong Acid (e.g., H₂SO₄) | SN2 or E2/E1 | Primarily for symmetrical ethers from 1° alcohols; higher temperatures favor elimination. libretexts.org |

| Alkoxymercuration-Demercuration | Alkene, Alcohol, Mercury(II) salt, NaBH₄ | Electrophilic Addition/Reduction | Markovnikov addition of alcohol to an alkene. libretexts.org |

Table 2: General Methods for Ester Synthesis from Alcohols

| Method | Reagents | Byproduct | General Notes |

| Fischer-Speier Esterification | Carboxylic Acid, Acid Catalyst | Water | Equilibrium process; often requires removal of water to drive to completion. |

| Acyl Halide Method | Acyl Halide, Base (e.g., Pyridine) | Halide Salt | Generally high-yielding and rapid. researchgate.net |

| Acid Anhydride Method | Acid Anhydride, Base or Acid Catalyst | Carboxylic Acid | Efficient method for forming esters. |

| Oxidative Esterification | Alcohol, Oxidant (e.g., O₂) | Water | Can be achieved under metal-free conditions with specific catalysts. nih.gov |

Reaction Kinetics and Mechanistic Studies of (4-Chloro-3-isopropylphenyl)methanol Transformations

Detailed kinetic and mechanistic studies for the transformations of (4-chloro-3-isopropylphenyl)methanol are not available in the reviewed literature. Such studies would be essential to understand the reaction rates, transition states, and the electronic and steric effects of the chloro and isopropyl substituents on the reactivity of the benzylic alcohol. The mechanism for many of the general transformations, such as the SN2 pathway in the Williamson ether synthesis or the tetrahedral intermediate in esterification, are well-understood in a broad context but have not been specifically investigated for this compound. libretexts.orgmasterorganicchemistry.com

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Chloro 3 Isopropylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (4-Chloro-3-isopropylphenyl)methanol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including (4-Chloro-3-isopropylphenyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. fiveable.me

High-resolution ¹H and ¹³C NMR are fundamental techniques for characterizing (4-Chloro-3-isopropylphenyl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (4-Chloro-3-isopropylphenyl)methanol, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the isopropyl methine proton, the isopropyl methyl protons, and the hydroxyl proton.

The aromatic region (typically δ 6.5-8.0 ppm) is expected to show a complex pattern due to the 1,2,4-trisubstitution of the benzene (B151609) ring. libretexts.org The proton ortho to the chloromethyl group (H-5) would likely appear as a doublet, coupled to H-6. The proton between the chloro and isopropyl groups (H-2) would be a singlet or a narrow doublet, and the proton ortho to the isopropyl group (H-6) would appear as a doublet of doublets. The benzylic protons (-CH₂OH) typically appear as a singlet around δ 4.5-4.7 ppm. blogspot.comcarlroth.com The isopropyl group would exhibit a septet for the CH proton and a doublet for the two equivalent CH₃ groups. github.io The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent. blogspot.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of (4-Chloro-3-isopropylphenyl)methanol would display distinct signals for the six aromatic carbons, the benzylic carbon, and the two types of carbons in the isopropyl group. The chemical shifts are influenced by the attached substituents (Cl, isopropyl, and CH₂OH). The benzylic carbon (C-7) is expected around 64 ppm, while the aromatic carbons will resonate in the δ 125-145 ppm region. rsc.org The isopropyl carbons would appear in the aliphatic region of the spectrum.

The following tables provide predicted NMR data for (4-Chloro-3-isopropylphenyl)methanol based on known data for similar substituted benzyl (B1604629) alcohols. carlroth.comgithub.iorsc.org

Predicted ¹H NMR Data for (4-Chloro-3-isopropylphenyl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.25 | Doublet | ~7.0 |

| Isopropyl -CH | ~3.30 | Septet | ~7.0 |

| Benzylic -CH₂ | ~4.60 | Singlet | - |

| Hydroxyl -OH | Variable | Singlet (broad) | - |

| Aromatic H-2 | ~7.35 | Doublet | ~2.0 |

| Aromatic H-5 | ~7.28 | Doublet | ~8.2 |

Predicted ¹³C NMR Data for (4-Chloro-3-isopropylphenyl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~23.0 |

| Isopropyl -CH | ~28.0 |

| Benzylic -CH₂OH | ~64.0 |

| Aromatic C-6 | ~125.0 |

| Aromatic C-2 | ~127.5 |

| Aromatic C-5 | ~128.0 |

| Aromatic C-4 (C-Cl) | ~133.0 |

| Aromatic C-1 (C-CH₂OH) | ~139.0 |

Mass Spectrometry (MS) Applications in the Characterization of (4-Chloro-3-isopropylphenyl)methanol

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of (4-Chloro-3-isopropylphenyl)methanol, MS provides the molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. slideshare.net

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙). The mass spectrum of (4-Chloro-3-isopropylphenyl)methanol would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org

Common fragmentation pathways for benzyl alcohols include:

Alpha-cleavage: Loss of a hydrogen atom from the benzylic carbon.

Loss of a hydroxyl radical (•OH): This would result in a fragment with m/z corresponding to [M-17]⁺.

Loss of the hydroxymethyl group (•CH₂OH): This leads to a fragment with m/z corresponding to [M-31]⁺.

Formation of the tropylium (B1234903) ion: Benzylic compounds often rearrange to form the stable tropylium cation (m/z 91), although this may be less prominent with ring substitution.

Loss of the isopropyl group: Cleavage of the isopropyl group would result in a fragment at [M-43]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This technique can distinguish between ions of the same nominal mass but different chemical formulas. For (4-Chloro-3-isopropylphenyl)methanol (C₁₀H₁₃ClO), HRMS would confirm its elemental composition by measuring the exact mass of the molecular ion to several decimal places, providing unequivocal identification.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of (4-Chloro-3-isopropylphenyl)methanol

The FT-IR spectrum of (4-Chloro-3-isopropylphenyl)methanol would exhibit several characteristic absorption bands:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic (isopropyl and methylene) groups just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

A C-O stretching vibration for the primary alcohol at approximately 1050-1085 cm⁻¹.

Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region, which are diagnostic of the benzene ring substitution pattern. libretexts.orgspectroscopyonline.com For a 1,2,4-trisubstituted ring, characteristic bands are expected.

A C-Cl stretching vibration, typically found in the 1000-1100 cm⁻¹ range for aryl chlorides.

Expected Characteristic FT-IR Absorption Bands for (4-Chloro-3-isopropylphenyl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic Ring) | 1600, 1500, 1450 |

| C-O Stretch (Primary Alcohol) | 1085 - 1050 |

| C-H Out-of-Plane Bending | 900 - 690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of (4-Chloro-3-isopropylphenyl)methanol and its Analogues

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like (4-Chloro-3-isopropylphenyl)methanol exhibit characteristic UV absorptions due to π → π* electronic transitions within the benzene ring. fiveable.me

X-Ray Crystallography for Solid-State Structure Determination of (4-Chloro-3-isopropylphenyl)methanol Related Compounds

Should a suitable single crystal of (4-Chloro-3-isopropylphenyl)methanol be obtained, X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions influence the crystal packing.

This technique is invaluable for correlating solid-state structure with physical properties and for understanding non-covalent interactions that govern molecular assembly.

Computational and Theoretical Investigations of 4 Chloro 3 Isopropylphenyl Methanol

Density Functional Theory (DFT) Studies on (4-Chloro-3-isopropylphenyl)methanol Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the precise calculation of a molecule's ground-state energy, electron density, and other critical properties. For (4-Chloro-3-isopropylphenyl)methanol, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, which in turn yields precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape.

HOMO-LUMO Analysis and Electronic Property Prediction of (4-Chloro-3-isopropylphenyl)methanol

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) functions as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates the molecule is more polarizable and reactive. dergipark.org.tr

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These descriptors provide a detailed picture of the molecule's reactivity.

Table 1: Key Quantum Chemical Descriptors

| Property | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. A hard molecule has a large energy gap. dergipark.org.tr |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. |

For (4-Chloro-3-isopropylphenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methanol (B129727) group. The LUMO would likely be distributed across the entire molecule, with significant contributions from the phenyl ring and the electronegative chlorine atom, which acts as an electron-withdrawing group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For (4-Chloro-3-isopropylphenyl)methanol, these regions would be concentrated around the oxygen of the hydroxyl group and, to a lesser extent, the chlorine atom. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive region is typically found around the hydrogen atom of the hydroxyl group. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides an intuitive guide to the molecule's intermolecular interaction sites, highlighting where it is most likely to form hydrogen bonds or engage in other electrostatic interactions. rsc.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a valuable method for understanding a molecule's structural and bonding characteristics. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (infrared and Raman) can be generated. These calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups.

For (4-Chloro-3-isopropylphenyl)methanol, key vibrational modes would include the O-H stretching of the alcohol, aromatic C-H stretching, aliphatic C-H stretching of the isopropyl group, C-O stretching, and the C-Cl stretching. Comparing the calculated spectrum with experimental data from FT-IR and Raman spectroscopy allows for the detailed assignment of spectral bands, confirming the molecular structure. Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. rsc.org

Table 2: Hypothetical Vibrational Frequencies for (4-Chloro-3-isopropylphenyl)methanol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the isopropyl and methanol groups. |

| C-O Stretch | 1000-1260 | Stretching of the carbon-oxygen bond. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

Molecular Dynamics (MD) Simulations of (4-Chloro-3-isopropylphenyl)methanol Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies focusing solely on (4-Chloro-3-isopropylphenyl)methanol are not widely published, the technique is highly applicable for understanding its behavior in various environments. Studies on analogous molecules like benzyl (B1604629) alcohol have successfully used MD to investigate their orientation, dynamics, and interactions within complex systems like liquid crystals or biological membranes. nih.govacs.orgum.es

An MD simulation of (4-Chloro-3-isopropylphenyl)methanol would involve placing the molecule, or an ensemble of them, within a simulation box, often solvated with water or another solvent. By solving Newton's equations of motion for every atom, a trajectory is generated that reveals how the molecule moves, rotates, and interacts with its surroundings. Such simulations could provide critical insights into its solvation properties, aggregation behavior, and its ability to permeate membranes, which is crucial for assessing the bioavailability of potential drug candidates. um.es

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of (4-Chloro-3-isopropylphenyl)methanol

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of (4-Chloro-3-isopropylphenyl)methanol, a 3D-QSAR model could be developed to guide the design of new analogues with enhanced potency for a specific biological target. nih.govmdpi.com

The process involves several steps:

Data Set Generation: A series of derivatives is created by modifying the parent structure of (4-Chloro-3-isopropylphenyl)methanol, for example, by changing the position or nature of substituents on the phenyl ring.

Descriptor Calculation: For each derivative, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the measured biological activity (e.g., IC₅₀). nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby saving significant time and resources in the drug discovery process. mdpi.com Studies on related chlorophenols have successfully used QSAR to correlate structural features with effects on biological systems. nih.gov

In Silico Studies of Molecular Interactions Involving (4-Chloro-3-isopropylphenyl)methanol

In silico studies, particularly molecular docking, are essential for investigating how a small molecule like (4-Chloro-3-isopropylphenyl)methanol might interact with a biological macromolecule, such as a protein or enzyme. rsc.orgnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. nih.gov

The docking process involves:

Preparation of Structures: High-quality 3D structures of both the ligand ((4-Chloro-3-isopropylphenyl)methanol) and the target protein are prepared. This includes optimizing the ligand's geometry and adding charges and hydrogens to the protein. nih.gov

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. nih.gov

The results provide a binding energy value (typically in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4-Chloro-3-isopropylphenyl)methanol |

| Benzyl alcohol |

| Water |

Molecular Docking for Ligand-Protein Interactions (Non-Clinical Focus)

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the molecular docking of (4-chloro-3-isopropylphenyl)methanol. While computational and theoretical investigations, including molecular docking, are crucial for understanding the potential interactions of a compound with biological targets, no such research has been published for this particular molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often employed in drug discovery and molecular biology to understand the interaction between a ligand and its protein target. The process involves predicting the binding mode and affinity, often represented by a scoring function, which can indicate the strength of the interaction.

Typically, a molecular docking study would involve the following:

Preparation of the Ligand: The 3D structure of (4-chloro-3-isopropylphenyl)methanol would be generated and optimized.

Selection and Preparation of a Protein Target: A specific protein of interest would be chosen, and its 3D structure, often obtained from a repository like the Protein Data Bank (PDB), would be prepared for the docking simulation. This preparation usually involves removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: The ligand is then "docked" into the protein's binding site using specialized software. The program explores various possible conformations and orientations of the ligand within the binding site.

Analysis of Results: The results are analyzed to identify the most stable binding poses, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces), and the calculated binding energy or docking score.

Without any available research, it is not possible to provide details on the specific proteins (4-chloro-3-isopropylphenyl)methanol might interact with, the nature of these interactions, or the associated binding affinities. The generation of data tables detailing such findings is therefore not feasible.

Further research and publication in the field are required to elucidate the potential ligand-protein interactions of (4-chloro-3-isopropylphenyl)methanol through computational methods.

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 Isopropylphenyl Methanol

Aromatic Substitution Reactions on the (4-Chloro-3-isopropylphenyl)methanol Core

The benzene (B151609) ring of (4-chloro-3-isopropylphenyl)methanol is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The chloro group, being a halogen, is an ortho-para director, yet it deactivates the ring towards electrophiles due to its inductive electron-withdrawing effect. Conversely, the isopropyl group is an activating group and also an ortho-para director. The hydroxymethyl group (-CH2OH) is generally considered to be weakly activating and an ortho-para director.

The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating isopropyl and hydroxymethyl groups, and ortho to the chloro group. However, steric hindrance from the bulky isopropyl group may influence the ratio of ortho to para products.

A key precursor to (4-chloro-3-isopropylphenyl)methanol is 4-chloro-3-isopropyltoluene. Studies on related compounds, such as the nitration of 1-chloro-4-isopropylbenzene, provide insights into the reactivity of this core structure. rsc.org In such systems, nitration tends to occur at positions activated by the alkyl group and directed by the chloro group, though ipso-substitution (replacement of a substituent other than hydrogen) can also be a competing pathway, particularly at the isopropyl-substituted carbon. rsc.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on (4-Chloro-3-isopropylphenyl)methanol

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (4-Chloro-3-isopropyl-6-nitrophenyl)methanol and (4-Chloro-3-isopropyl-2-nitrophenyl)methanol |

| Halogenation | Br₂, FeBr₃ | (2-Bromo-4-chloro-5-isopropylphenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (2-Acetyl-4-chloro-5-isopropylphenyl)methanol |

Reactivity of the Benzyl (B1604629) Alcohol Moiety in (4-Chloro-3-isopropylphenyl)methanol

The benzyl alcohol group in (4-chloro-3-isopropylphenyl)methanol exhibits reactivity typical of primary alcohols, participating in oxidation, esterification, and conversion to the corresponding benzylic halide.

Oxidation: The primary alcohol can be oxidized to form (4-chloro-3-isopropylphenyl)carbaldehyde or further to 4-chloro-3-isopropylbenzoic acid, depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid.

Esterification: (4-Chloro-3-isopropylphenyl)methanol can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. This reaction is typically catalyzed by an acid. nih.govquizlet.com For instance, reaction with acetyl chloride would yield (4-chloro-3-isopropylphenyl)methyl acetate. Enzymatic esterification, using lipases, is also a viable method, as demonstrated with other alcohols like perillyl alcohol. nih.gov

Conversion to Benzyl Halide: The hydroxyl group can be substituted by a halogen to form a (4-chloro-3-isopropylphenyl)methyl halide. This can be achieved by reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Table 2: Key Reactions of the Benzyl Alcohol Moiety

| Reaction Type | Reagent(s) | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | (4-Chloro-3-isopropylphenyl)carbaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 4-Chloro-3-isopropylbenzoic acid |

| Esterification | Acetic anhydride, H⁺ catalyst | (4-Chloro-3-isopropylphenyl)methyl acetate |

| Chlorination | Thionyl chloride (SOCl₂) | 1-(Bromomethyl)-4-chloro-2-isopropylbenzene |

Catalytic Transformations Involving (4-Chloro-3-isopropylphenyl)methanol and its Precursors

The synthesis of (4-chloro-3-isopropylphenyl)methanol and its subsequent transformations can be achieved through various catalytic methods. A plausible synthetic route to the title compound starts from the Friedel-Crafts alkylation of 4-chlorotoluene (B122035) with an isopropyl source to yield 4-chloro-3-isopropyltoluene.

Catalytic Oxidation: The methyl group of 4-chloro-3-isopropyltoluene can be catalytically oxidized to a carboxylic acid using catalysts like cobalt or manganese salts in the presence of air or another oxidant. This would produce 4-chloro-3-isopropylbenzoic acid.

Catalytic Reduction: The resulting 4-chloro-3-isopropylbenzoic acid can then be reduced to (4-chloro-3-isopropylphenyl)methanol. This reduction can be carried out using various catalytic hydrogenation methods, for example, with a ruthenium catalyst under a hydrogen atmosphere. Alternatively, the reduction of the corresponding ester of the benzoic acid can be achieved with catalysts like copper chromite.

Furthermore, catalytic reduction is a key step in the synthesis of related compounds. For instance, the synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) involves the catalytic reduction of a nitro group to an amine using a palladium-on-carbon catalyst with hydrazine (B178648) hydrate. rsc.org This highlights the utility of catalytic reduction in the functional group transformations on a similarly substituted benzene ring.

Table 3: Plausible Catalytic Synthesis of (4-Chloro-3-isopropylphenyl)methanol

| Step | Starting Material | Catalyst | Reagent(s) | Product |

| 1. Friedel-Crafts Alkylation | 4-Chlorotoluene | AlCl₃ | 2-Chloropropane | 4-Chloro-3-isopropyltoluene |

| 2. Catalytic Oxidation | 4-Chloro-3-isopropyltoluene | Co(OAc)₂/Mn(OAc)₂ | O₂ | 4-Chloro-3-isopropylbenzoic acid |

| 3. Catalytic Reduction | 4-Chloro-3-isopropylbenzoic acid | Ru/C | H₂ | (4-Chloro-3-isopropylphenyl)methanol |

Biological Activity and Molecular Interaction Studies of 4 Chloro 3 Isopropylphenyl Methanol and Its Analogues Non Clinical

Investigations into Molecular Targets and Pathways Modulated by (4-Chloro-3-isopropylphenyl)methanol Derivatives

The initial stages of drug discovery for compounds like (4-Chloro-3-isopropylphenyl)methanol and its analogues involve identifying their molecular targets and the signaling pathways they modulate. These non-clinical studies are fundamental to understanding the mechanism of action and potential therapeutic applications.

Enzyme Inhibition and Activation Studies

While specific enzymatic inhibition or activation data for (4-Chloro-3-isopropylphenyl)methanol is not extensively documented in publicly available literature, the broader class of chlorinated organic compounds has been studied for its effects on various enzymes. For instance, certain chlorinated heterocyclic compounds have demonstrated the ability to act as enzyme inhibitors. mdpi.com The introduction of a chlorine atom can significantly alter the electronic and steric properties of a molecule, potentially enhancing its binding affinity to enzyme active sites. mdpi.comeurochlor.org This principle is foundational in medicinal chemistry for the development of potent and selective enzyme inhibitors. mdpi.com

Receptor Binding and Modulation

Investigations into the receptor binding profiles of chlorinated compounds have revealed specific interactions. A notable analogue, tris(4-chlorophenyl)methanol (B1216897), has been identified as a competitive antagonist of the human androgen receptor. nih.gov In vitro studies demonstrated that this compound inhibits the activation of the androgen receptor mediated by 5α-dihydrotestosterone (DHT). nih.gov The competitive nature of this inhibition suggests that tris(4-chlorophenyl)methanol binds to the same site on the androgen receptor as the natural ligand, thereby blocking its function. nih.gov This finding highlights the potential for chlorinated phenylmethanol derivatives to modulate steroid hormone receptor activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of (4-Chloro-3-isopropylphenyl)methanol Derivatives in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological effect.

Impact of Substituent Effects on Biological Activity

In broader studies of substituted aromatic compounds, the nature of the substituent (electron-donating or electron-withdrawing) has been shown to be critical for biological activity. For example, in a series of hydantoin (B18101) derivatives, the presence of a 4-chlorobenzyl group was found to contribute to significant anti-tumor potential. nih.gov This underscores the general principle that halogen substituents can be pivotal for the efficacy of bioactive molecules. eurochlor.org

In Vitro Cellular Assays and Mechanistic Explorations (Non-Human Cell Lines)

To understand the effects of a compound at the cellular level, a variety of in vitro assays are employed. These assays can reveal information about a compound's cytotoxicity, anti-proliferative effects, and the underlying mechanisms of action.

Anti-proliferative Activity in Cell Lines (Mechanism Focus)

While specific data on the anti-proliferative activity of (4-Chloro-3-isopropylphenyl)methanol is limited, related structures have been evaluated. For instance, a series of newly synthesized 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives, which share some structural motifs, demonstrated dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line. nih.gov One of the effective compounds in this series was 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin, highlighting the contribution of the chloro-benzyl moiety to its cytotoxic effects. nih.gov The observed anti-proliferative activity was accompanied by a reduction in the mRNA level of cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory component to its mechanism of action. nih.gov

| Compound/Extract | Cell Line | Activity | Mechanism Highlight | Reference |

| 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin | HCT-116 (Human Colon Cancer) | Anti-proliferative, Pro-apoptotic | Reduction of COX-2 mRNA | nih.gov |

| Tris(4-chlorophenyl)methanol | PC-3 LUC(AR+) (Human Prostate Cancer) | Androgen Receptor Antagonist | Competitive inhibition of DHT-mediated activation | nih.gov |

Antimicrobial and Antifungal Activity Studies in vitro

** (4-Chloro-3-isopropylphenyl)methanol **

There is currently no publicly available scientific literature detailing the in vitro antimicrobial or antifungal activity of (4-Chloro-3-isopropylphenyl)methanol.

Analogues of (4-Chloro-3-isopropylphenyl)methanol

In contrast, significant research has been conducted on the antimicrobial properties of its analogue, 4-chloro-2-isopropyl-5-methylphenol, commonly known as chlorothymol (B1668835). Studies have demonstrated its efficacy against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).

One study investigated the antimicrobial activity of several thymol (B1683141) derivatives and found that chlorothymol exhibited the most potent effect against the MRSA strain LAC, with a minimum inhibitory concentration (MIC) of 32 μg/ml. tudelft.nl This was significantly lower than other derivatives such as carvacrol (B1668589) and 4-isopropyl-3-methylphenol, which both had an MIC of 512 μg/ml. tudelft.nl The same study also highlighted that chlorothymol almost completely inhibited the formation of MRSA biofilms at a sub-MIC of 8 μg/ml and demonstrated bactericidal activity against mature biofilms. tudelft.nl

Furthermore, chlorothymol has shown a synergistic antimicrobial effect when combined with the antibiotic oxacillin (B1211168) against highly resistant S. aureus clinical isolates. medchemexpress.comkoreascience.krnih.gov When used in combination with oxacillin, the MIC of chlorothymol was reduced to 8 μg/ml, indicating a potent synergistic relationship. tudelft.nl Research has also shown that chlorothymol can inhibit the production of staphyloxanthin, a virulence factor in S. aureus, and slow down the motility of the bacteria. medchemexpress.comkoreascience.krnih.gov

The table below summarizes the in vitro antimicrobial activity of chlorothymol against various MRSA strains.

| Microorganism | Compound | Activity | Concentration | Synergistic Effect |

| S. aureus LAC | Chlorothymol | MIC | 32 μg/ml | - |

| S. aureus LAC | Chlorothymol | Biofilm Inhibition | 8 μg/ml | - |

| S. aureus LAC | Chlorothymol + Oxacillin | MIC | 8 μg/ml | Synergistic |

| Clinically Isolated MRSA Strains | Chlorothymol | MIC | 32-64 μg/ml | - |

| Clinically Isolated MRSA Strains | Chlorothymol | Biofilm Inhibition | <128 μg/ml | - |

Antioxidant Activity Investigations

** (4-Chloro-3-isopropylphenyl)methanol **

No scientific data regarding the antioxidant activity of (4-Chloro-3-isopropylphenyl)methanol is available in the public domain.

Analogues of (4-Chloro-3-isopropylphenyl)methanol

Preclinical Pharmacokinetics and Metabolism Research (Excluding Human Data)

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

** (4-Chloro-3-isopropylphenyl)methanol **

There are no available research findings on the in vitro ADME properties of (4-Chloro-3-isopropylphenyl)methanol.

Analogues of (4-Chloro-3-isopropylphenyl)methanol

Similarly, there is a lack of specific in vitro ADME studies for the analogue 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) in the publicly accessible scientific literature.

Biotransformation Pathways of (4-Chloro-3-isopropylphenyl)methanol Metabolites

** (4-Chloro-3-isopropylphenyl)methanol **

Information regarding the biotransformation pathways and metabolites of (4-Chloro-3-isopropylphenyl)methanol is not available in the current body of scientific literature.

Analogues of (4-Chloro-3-isopropylphenyl)methanol

There are no detailed studies available that delineate the specific biotransformation pathways and resulting metabolites of 4-chloro-2-isopropyl-5-methylphenol (chlorothymol).

Advanced Applications and Emerging Research Areas of 4 Chloro 3 Isopropylphenyl Methanol

Utility as a Chemical Probe in Biological Systems

Currently, there is no specific published research detailing the use of (4-Chloro-3-isopropylphenyl)methanol as a chemical probe in biological systems. However, the broader class of benzyl (B1604629) alcohol derivatives has been explored for its interaction with various materials. For instance, research at the Rijksmuseum investigates how chemically modifying benzyl alcohols can lead to more selective and effective cleaning agents for historical oil paintings. rijksmuseum.nl This work aims to understand how subtle changes to the benzyl alcohol structure can modulate its ability to swell and solubilize aged oil-based layers without damaging the original artwork. rijksmuseum.nl While not a biological application, this study highlights the principle that substitutions on the benzyl alcohol core can fine-tune its interaction with complex chemical matrices, a concept central to the design of chemical probes.

Intermediacy in the Synthesis of Complex Organic Molecules

(4-Chloro-3-isopropylphenyl)methanol is a functionalized benzylic alcohol, a class of compounds known for its versatile reactivity in organic synthesis. ncert.nic.in Its structure contains two primary reactive sites: the hydroxymethyl group (-CH₂OH) and the substituted aromatic ring. These features make it a plausible intermediate for the synthesis of more complex molecules.

The hydroxyl group can undergo several key transformations:

Oxidation: It can be oxidized to form (4-chloro-3-isopropylphenyl)methanal (an aldehyde) or further to 4-chloro-3-isopropylbenzoic acid (a carboxylic acid) using appropriate oxidizing agents. patsnap.com These products serve as crucial precursors for pharmaceuticals, agrochemicals, and other fine chemicals.

Substitution: The carbon-oxygen bond in the benzylic position is susceptible to cleavage, particularly under acidic conditions, leading to a relatively stable benzylic carbocation. byjus.comlearncbse.in This allows for nucleophilic substitution reactions (SN1-type) to introduce different functional groups. For example, reaction with hydrogen halides can produce the corresponding benzyl halide. patsnap.com

The aromatic ring, activated by the isopropyl group and deactivated by the chloro group, can participate in electrophilic aromatic substitution reactions. The directing effects of the existing substituents would guide the position of any new incoming groups, allowing for the synthesis of multi-substituted benzene (B151609) derivatives. Furthermore, benzylic alcohols like this one can act as alkylating agents in Friedel-Crafts-type reactions with other arenes, catalyzed by transition metal complexes or solid acid catalysts, to form diarylmethane structures. researchgate.net

Table 1: Potential Synthetic Transformations of (4-Chloro-3-isopropylphenyl)methanol

| Starting Material | Reagent(s) | Potential Product Class | Reaction Type |

|---|---|---|---|

| (4-Chloro-3-isopropylphenyl)methanol | PCC, DMP, or other mild oxidants | Aldehyde | Oxidation |

| (4-Chloro-3-isopropylphenyl)methanol | KMnO₄, H₂CrO₄, or other strong oxidants | Carboxylic Acid | Oxidation |

| (4-Chloro-3-isopropylphenyl)methanol | HBr, HCl | Benzyl Halide | Nucleophilic Substitution |

Exploration in Materials Science

While specific studies on (4-Chloro-3-isopropylphenyl)methanol in polymers are not documented, the role of its parent compound, benzyl alcohol, is well-established, particularly in epoxy resin formulations. suzehg.com Benzyl alcohol functions as an excellent medium-boiling point solvent and a reactive diluent. suzehg.com Its inclusion in epoxy systems can accelerate the curing process, improve the gloss of coatings, and enhance the toughness of the final cured material. suzehg.com

As a substituted benzyl alcohol, (4-Chloro-3-isopropylphenyl)methanol could theoretically perform similar roles with modified efficacy. The presence of the chloro and isopropyl groups would alter its polarity, viscosity, and hydrophobicity. These changes could influence its compatibility with different polymer resins and its effectiveness as a solvent or plasticizer. In polymer synthesis, benzyl alcohols can also act as chain-terminating agents, which control the molecular weight and, consequently, the physical properties of polymers like polyesters. patsnap.com The specific structure of (4-Chloro-3-isopropylphenyl)methanol could, therefore, be used to tailor the characteristics of polymeric materials for specialized applications. patsnap.com

There is currently no available research in the scientific literature regarding the optoelectronic properties of materials derived specifically from (4-Chloro-3-isopropylphenyl)methanol.

Supramolecular Chemistry and Crystal Engineering Involving (4-Chloro-3-isopropylphenyl)methanol Related Structures

The molecular structure of (4-Chloro-3-isopropylphenyl)methanol contains key functional groups that are of significant interest in the fields of supramolecular chemistry and crystal engineering. The interplay between its hydroxyl, chloro, and isopropyl groups can direct the assembly of molecules in the solid state through a variety of non-covalent interactions.

The hydroxyl (-OH) group is a powerful hydrogen bond donor and acceptor, capable of forming robust intermolecular connections that guide crystal packing. researchgate.net In substituted benzyl alcohols, these hydrogen bonds are a dominant feature, often leading to the formation of chains or cyclic motifs. researchgate.netresearchgate.net

Beyond standard hydrogen bonding, the chlorine atom introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.gov This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole. nih.gov Studies on related chloro-substituted organic molecules have demonstrated that C-Cl···O and C-Cl···π interactions can be significant structure-directing forces, sometimes competing with or complementing traditional hydrogen bonds. nih.govnih.gov

The combination of a strong hydrogen-bond-donating hydroxyl group and a potential halogen-bond-donating chloro group makes (4-Chloro-3-isopropylphenyl)methanol a compelling candidate for the construction of complex supramolecular architectures. The steric bulk of the isopropyl group would further influence the crystal packing, potentially creating channels or voids within the crystal lattice and affecting which hydrogen or halogen bonding patterns are sterically feasible. Computational and spectroscopic studies on similar halogenated compounds confirm that the interplay between hydrogen and halogen bonds is a critical factor in determining the final solid-state assembly. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (4-Chloro-3-isopropylphenyl)methanol |

| (4-chloro-3-isopropylphenyl)methanal |

| 4-chloro-3-isopropylbenzoic acid |

| Benzyl alcohol |

| Benzyl halide |

| Diarylalkane |

| Polyester |

| Isopropanol |

| Toluene |

| Benzaldehyde |

| Benzoic acid |

| Benzyl chloride |

| Chlorobenzene |

| Cyclohexyl chloride |

| p-Dichlorobenzene |

| Propene |

| Propan-1-ol |

| Ethanol |

| But-1-yne |

| 1-Bromopropane |

Environmental Fate and Degradation Studies

No studies on the environmental fate, including the photochemical and bioremediation potential, of (4-Chloro-3-isopropylphenyl)methanol have been identified. While a safety data sheet advises against its release into the environment, it provides no data on its persistence, degradation pathways, or ecological impact. combi-blocks.com

Future Directions and Unexplored Avenues in 4 Chloro 3 Isopropylphenyl Methanol Research

Integration of Artificial Intelligence and Machine Learning in Predictive Studies

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is revolutionizing how scientists can predict molecular properties and reaction outcomes, thereby accelerating the pace of discovery. For (4-Chloro-3-isopropylphenyl)methanol, these computational tools offer a significant opportunity to explore its chemical space without the need for extensive, and often costly, empirical studies.

Machine learning models, trained on large datasets of chemical reactions, can provide rapid and accurate predictions of kinetic and thermodynamic parameters. rsc.org For instance, a model could be developed to predict the solvent effects on reaction rates for the synthesis of derivatives of (4-Chloro-3-isopropylphenyl)methanol, enabling high-throughput virtual screening of optimal reaction conditions. rsc.org This approach would be particularly valuable for optimizing reaction yields and minimizing by-product formation.

Furthermore, ML algorithms can be employed to predict the physicochemical properties of novel derivatives of (4-Chloro-3-isopropylphenyl)methanol. By inputting molecular descriptors, these models can estimate properties such as solubility, lipophilicity, and potential bioactivity, guiding the design of new molecules with desired characteristics. nih.gov This predictive power is crucial in the early stages of drug discovery and materials development. chemrxiv.org The development of machine learning force fields could also enable detailed molecular dynamics simulations of (4-Chloro-3-isopropylphenyl)methanol and its interactions in various environments, offering insights into its behavior at an atomistic level. ustc.edu.cn

| Potential AI/ML Application | Predicted Outcome for (4-Chloro-3-isopropylphenyl)methanol Research | Illustrative Model Type |

| Reaction Yield Prediction | Optimization of synthetic routes to derivatives | Gradient Boosting Regressor |

| Physicochemical Property Prediction | Virtual screening for drug-like candidates | Graph Neural Network |

| Bioactivity Scoring | Prioritization of derivatives for biological testing | Support Vector Machine |

| Retrosynthetic Pathway Analysis | Discovery of novel and efficient synthetic pathways | Transformer-based Models |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

The synthesis and application of (4-Chloro-3-isopropylphenyl)methanol and its derivatives involve dynamic chemical processes. Advanced spectroscopic techniques are pivotal for real-time monitoring of these processes, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to continuously monitor the concentration of reactants, products, and by-products during a chemical reaction. This real-time data is invaluable for optimizing reaction parameters, ensuring process safety, and maximizing product purity. For instance, monitoring the characteristic vibrational bands of the hydroxyl and chloro-aromatic groups of (4-Chloro-3-isopropylphenyl)methanol would allow for precise control over its esterification or etherification reactions.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Process Analytical Technology (PAT) NMR, can provide detailed structural information in real-time. This would be particularly useful for identifying and characterizing any unexpected intermediates or side-products in complex reaction mixtures. The coupling of these spectroscopic techniques with chemometric analysis would enable the development of robust process control strategies.

| Spectroscopic Technique | Information Gained for (4-Chloro-3-isopropylphenyl)methanol Processes | Potential Application |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants and products | Optimization of reaction endpoints and kinetics |

| Process Analytical Technology (PAT) NMR | Identification of transient intermediates and by-products | Mechanistic studies and impurity profiling |

| Terahertz Time-Domain Spectroscopy | Probing of low-frequency vibrational modes and intermolecular interactions | Solid-state form screening and polymorphism studies |

| Chiroptical Spectroscopy (e.g., VCD) | Determination of enantiomeric excess in asymmetric syntheses | Development of stereoselective catalytic processes |

Green Chemistry Innovation in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. Future research on (4-Chloro-3-isopropylphenyl)methanol should prioritize the development of sustainable synthetic routes and applications.

One promising avenue is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases or lipases, could be employed for the stereoselective synthesis of chiral derivatives of (4-Chloro-3-isopropylphenyl)methanol, a concept demonstrated in the production of other chiral alcohols. researchgate.net This approach often proceeds under mild reaction conditions in aqueous media, significantly reducing the use of hazardous organic solvents.

The exploration of greener solvent systems, such as ionic liquids or deep eutectic solvents, is another important area. nih.gov These solvents can offer unique reactivity and selectivity profiles while being potentially recyclable and less toxic than conventional organic solvents. The development of catalytic systems that utilize earth-abundant metals instead of precious metals would also contribute to the greening of synthetic processes involving (4-Chloro-3-isopropylphenyl)methanol. A patent for a related compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, highlights a move away from traditional hazardous reagents towards more environmentally benign alternatives. google.com

| Green Chemistry Approach | Application to (4-Chloro-3-isopropylphenyl)methanol | Potential Benefit |

| Biocatalysis | Enantioselective synthesis of chiral derivatives | High selectivity, mild conditions, reduced waste |

| Green Solvents (e.g., Ionic Liquids) | Replacement of volatile organic compounds in synthesis and extractions | Increased safety, potential for recycling |

| Earth-Abundant Metal Catalysis | Use of iron, copper, or manganese catalysts for cross-coupling reactions | Reduced cost and environmental impact of catalysts |

| Flow Chemistry | Continuous synthesis processes | Improved safety, efficiency, and scalability |

Expanding the Scope of Biological Mechanism Elucidation in Non-Clinical Models

While the specific biological activities of (4-Chloro-3-isopropylphenyl)methanol are not extensively documented, its structure suggests potential for interaction with biological systems. Future research should aim to elucidate its mechanism of action in various non-clinical models.

In vitro assays using specific enzymes or cell lines can provide initial insights into its potential as, for example, an enzyme inhibitor or a modulator of cellular pathways. For instance, given its phenolic structure, it could be screened for antioxidant or anti-inflammatory properties. The use of advanced techniques like UPLC-MS/MS can help in identifying metabolites if the compound is studied in biological systems. nih.gov

Should initial in vitro studies show promise, further investigation in in vivo models, such as rodents or zebrafish, could be undertaken to understand its pharmacokinetic and pharmacodynamic properties. These studies would be crucial in determining its potential therapeutic applications or its toxicological profile. Molecular docking studies could also be employed to predict the binding affinity of (4-Chloro-3-isopropylphenyl)methanol and its derivatives to specific protein targets, as has been done for other compounds in the context of diseases like Alzheimer's. nih.gov

| Non-Clinical Model/Technique | Research Question for (4-Chloro-3-isopropylphenyl)methanol | Potential Finding |

| Enzyme Inhibition Assays | Does it inhibit key enzymes in disease pathways (e.g., kinases, proteases)? | Identification of potential therapeutic targets |

| Cell-Based Assays (e.g., cancer cell lines) | Does it exhibit cytotoxic or anti-proliferative effects? | Discovery of potential anticancer activity |

| In Vivo Rodent Models | What are its absorption, distribution, metabolism, and excretion (ADME) properties? | Understanding of its in vivo behavior and safety |

| Molecular Docking Simulations | What are the likely protein binding partners? | Hypothesis generation for mechanism of action |

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-3-isopropylphenyl)methanol in laboratory settings?

Methodological Answer: The compound can be synthesized via two primary routes:

- Friedel-Crafts Alkylation : Reacting 4-chloro-3-isopropylphenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group. This method requires strict temperature control (~0–5°C) to minimize side reactions like over-alkylation .

- Reduction of Ketone Precursors : Reducing (4-chloro-3-isopropylphenyl)ketone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Monitor reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .

Safety Note: Use fume hoods and personal protective equipment (PPE) due to hazards associated with chlorinated intermediates (e.g., H314, H317 skin/eye irritation risks) .

Q. How should researchers characterize the purity and structure of (4-Chloro-3-isopropylphenyl)methanol?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and hydroxymethyl group. Look for characteristic shifts: ~δ 4.6 ppm (CH₂OH) and δ 1.2–1.4 ppm (isopropyl CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.06 for C₁₀H₁₃ClO) and rule out halogenated byproducts .

- Melting Point Analysis : Compare observed values (e.g., 85–87°C) with literature to assess crystallinity and purity .

Q. What safety protocols are critical when handling (4-Chloro-3-isopropylphenyl)methanol?

Methodological Answer:

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light and moisture .

- PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if handling powdered forms due to inhalation risks (H335) .

- Waste Disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) often arise from:

- Conformational Isomerism : Use variable-temperature NMR to detect dynamic rotational isomers of the isopropyl group.

- Impurity Profiling : Perform GC-MS or HPLC (C18 column, acetonitrile/water gradient) to identify trace byproducts like chlorinated dimers .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

Q. What computational strategies predict the reactivity of (4-Chloro-3-isopropylphenyl)methanol in novel reactions?

Methodological Answer:

- Reactivity Mapping : Use molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. The hydroxymethyl group (high electron density) is prone to oxidation, while the chloro-substituent directs electrophilic aromatic substitution .

- Transition State Modeling : Apply DFT (e.g., M06-2X functional) to model reaction pathways, such as esterification or etherification, and predict activation energies .

- Solvent Effects : Simulate solvation with COSMO-RS to optimize reaction media (e.g., toluene vs. DMF) for yield improvement .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

Methodological Answer:

- Derivatization Libraries : Synthesize analogs (e.g., ester, ether, or amide derivatives) and screen for antibacterial/antifungal activity using microbroth dilution assays (MIC/MBC) .